molecular formula C4H2F6O B3041556 2,2-Bis(trifluoromethyl)oxirane CAS No. 31898-68-7

2,2-Bis(trifluoromethyl)oxirane

Cat. No. B3041556
CAS RN: 31898-68-7
M. Wt: 180.05 g/mol
InChI Key: NYZSKEULTVZUAW-UHFFFAOYSA-N
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Description

2,2-Bis(trifluoromethyl)oxirane is a fluorinated oxirane characterized by its electron deficiency and high kinetic energy . It finds utility as a lubricant and demonstrates efficacy in synthesizing epoxides and other organic compounds .


Synthesis Analysis

The synthesis of this compound involves ring opening reactions . The ring opening of this compound by oxygen, nitrogen, sulfur, or carbon nucleophiles proceeds regioselectively, with exclusive formation of tertiary alcohols .


Molecular Structure Analysis

The molecular formula of this compound is C4H2F6O . The structure is characterized by the presence of a three-membered oxirane ring with two trifluoromethyl groups attached to the same carbon atom .


Chemical Reactions Analysis

This compound participates in various chemical reactions. For instance, it can react with a variety of alcohols under phase transfer catalysis . The reaction of this compound with strong acids is also regioselective and proceeds under mild conditions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 180.05 g/mol . It is characterized by its electron deficiency and high kinetic energy .

Scientific Research Applications

Molecular Structure Analysis

  • Rotational Spectroscopy and Quantum Chemical Calculations : The pure rotational spectrum of 2,2-bis(trifluoromethyl)oxirane has been recorded, revealing insights into the molecular structure. Quantum chemical calculations suggest a slightly staggered configuration of the CF3-groups at equilibrium, but with a very low barrier to an eclipsed configuration, indicating flexibility in molecular structure (Cooke & Minei, 2012).

Synthesis of Polyfluorinated Compounds

  • Ring Opening Reactions : Ring opening of this compound by various nucleophiles leads to the exclusive formation of tertiary alcohols. This process provides a simple and general route to materials containing CH2C(CF3)2OH group (Petrov, 2002).

Phase Transfer Catalysis

  • Reactions with Alcohols : Under phase transfer catalysis conditions, this compound reacts with various alcohols, producing tertiary alcohols in significant yields. This method demonstrates the versatility of this compound in synthesizing fluorinated alcohols (Petrov, 2004).

Friedel-Crafts Alkylation

  • Synthesis of α-(Trifluoromethyl)- and α,α-Bis(Trifluoromethyl)-β-Arylethanols : The Friedel-Crafts alkylation of aromatics with mono- and bis(trifluoromethyl)oxiranes through ring opening offers an effective method for synthesizing various α-(trifluoromethyl) compounds, demonstrating the reactivity and utility of this compound in organic synthesis (Prakash et al., 2007).

Polymer Synthesis and Applications

  • Photo-Patternable Cross-Linked Epoxy System : The synthesis of specific polymers containing this compound structures has been explored for applications in deep UV lithography, highlighting the potential of this compound in advanced material science (Huh et al., 2009).

Application in Lactide Polymerization

  • Dithiodiolate Ligands with Group 4 Complexes : The synthesis of dithiodiolate ligands using this compound leads to mononuclear octahedral group 4 complexes. These complexes are highly active in the ring-opening polymerization of lactides, showing the compound's importance in polymer chemistry (Sergeeva et al., 2010).

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2,2-bis(trifluoromethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6O/c5-3(6,7)2(1-11-2)4(8,9)10/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZSKEULTVZUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80953823
Record name 2,2-Bis(trifluoromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31898-68-7
Record name 2,2-Bis(trifluoromethyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31898-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxirane, 2,2-bis(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031898687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Bis(trifluoromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3,-Trifluoro-2-(trifluoromethyl)-1,2-propenoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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